

Application Note: Functional Profiling & Utilization of N-(azetidin-3-yl)propanamide HCl

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Compound of Interest

Compound Name: *N-(azetidin-3-yl)propanamide hydrochloride*

CAS No.: 1803562-75-5

Cat. No.: B2771132

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Executive Summary

N-(azetidin-3-yl)propanamide hydrochloride (CAS: 1365212-31-2 [Free base related]) represents a high-value "privileged scaffold" in modern medicinal chemistry.[1] As a distinct structural fragment, it combines the metabolic robustness of the four-membered azetidine ring with a propanamide linker, offering a unique vector for Fragment-Based Drug Discovery (FBDD).[1]

Unlike flat aromatic systems, the azetidine ring introduces essential

character (fraction of

hybridized carbons,

), which correlates with improved clinical success rates by enhancing solubility and reducing off-target promiscuity.[1]

This guide details the in vitro characterization protocols required to validate this compound for library synthesis and screening. It focuses on Physicochemical Profiling, Metabolic Stability, and Synthetic Reactivity.[1]

Technical Specifications & Handling

Compound Data Table[1][2]

Property	Value	Notes
IUPAC Name	N-(azetidin-3-yl)propanamide hydrochloride	
Molecular Formula		Salt form improves stability
Molecular Weight	164.63 g/mol (approx.[1] salt)	Free base MW: 128.17
Solubility	>50 mM in DMSO; >20 mM in	Highly polar; hygroscopic
Storage	-20°C, Desiccated	Protect from moisture
pKa (Calc)	-9.5 (Azetidine NH), ~14 (Amide NH)	Secondary amine is the reactive center

Handling Precautions

- **Hygroscopicity:** The HCl salt is prone to absorbing atmospheric water.[1] Weighing should be performed rapidly or in a glovebox.
- **Free-Basing:** For reactions requiring the free amine, neutralize in situ with DIPEA or rather than isolating the free base, which may be volatile or unstable.[1]

In Vitro Assay Protocols

Protocol A: Kinetic Solubility & Chemical Stability

Objective: To determine the aqueous solubility limit and hydrolytic stability of the amide bond under physiological conditions.[1]

1. Materials

- **Test Compound:** 10 mM stock in DMSO.
- **Buffer Systems:** PBS (pH 7.4), SGF (Simulated Gastric Fluid, pH 1.2), SIF (Simulated Intestinal Fluid, pH 6.8).[1]

- Analysis: HPLC-UV or LC-MS/MS.[1]

2. Methodology

- Preparation: Spiking 10 mM DMSO stock into buffers to reach target concentrations (1, 10, 50, 100). Final DMSO concentration < 1%. [1]
- Incubation: Shake plates at 37°C for 24 hours (Solubility) or 0, 1, 4, 24 hours (Stability).
- Filtration: Filter solubility samples using a 0.45 µm PVDF membrane plate to remove undissolved particulates.
- Quantification: Inject filtrate onto HPLC.
 - Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 3.5 µm). [1]
 - Mobile Phase: Gradient 5% to 95% ACN in water (+0.1% Formic Acid). [1]
 - Detection: UV at 210 nm (amide bond). [1]

3. Data Analysis

- Solubility: Calculate concentration using a calibration curve of the standard in DMSO/Solvent.
- Stability: Plot % Remaining vs. Time. [1]
 - Pass Criteria: >90% remaining after 24h at pH 7.4 implies the propanamide linkage is stable and suitable for systemic exposure. [1]

Protocol B: In Vitro Metabolic Stability (Microsomal Stability)

Objective: To assess the susceptibility of the azetidine ring and the propanamide side chain to oxidative metabolism (Cytochrome P450). [1]

Rationale: Azetidines are generally metabolically stable, but the propanamide alkyl chain may be a site for hydroxylation.[1] This assay validates the fragment's "survival" in a biological system.[1]

1. Experimental Design

- System: Pooled Human/Rat Liver Microsomes (HLM/RLM).[1]
- Cofactor: NADPH regenerating system (Mg, Glucose-6-phosphate, G6P-Dehydrogenase, NADP+).[1]
- Controls:
 - Positive: Verapamil (High clearance).[1]
 - Negative: Warfarin (Low clearance).[1]
 - Zero-Cofactor: Microsomes without NADPH (checks for non-enzymatic degradation).[1]

2. Step-by-Step Procedure

- Pre-Incubation: Mix Microsomes (0.5 mg/mL final protein) + Test Compound (1) in Phosphate Buffer (100 mM, pH 7.4). Pre-warm at 37°C for 5 min.
- Initiation: Add NADPH solution to start the reaction.[1]
- Sampling: At minutes, remove 50 aliquots.
- Quenching: Immediately dispense aliquot into 150 ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).
- Processing: Centrifuge at 4000 rpm for 20 min at 4°C to precipitate proteins. Collect supernatant.

- LC-MS/MS Analysis: Monitor parent ion

(Free base mass).[1]

3. Calculation

- Plot

vs. Time.[1]

- Slope

is the elimination rate constant.[1]

- Intrinsic Clearance (

):

[1]

- Interpretation: A

indicates high metabolic stability, making it an excellent scaffold for drug design.[1]

Protocol C: Synthetic Reactivity (Library Validation)

Objective: To confirm the reactivity of the secondary amine (azetidine NH) for parallel library synthesis (Amide Coupling).

Context: The user likely intends to attach this fragment to a core scaffold.

1. Reaction Setup (Micro-scale)

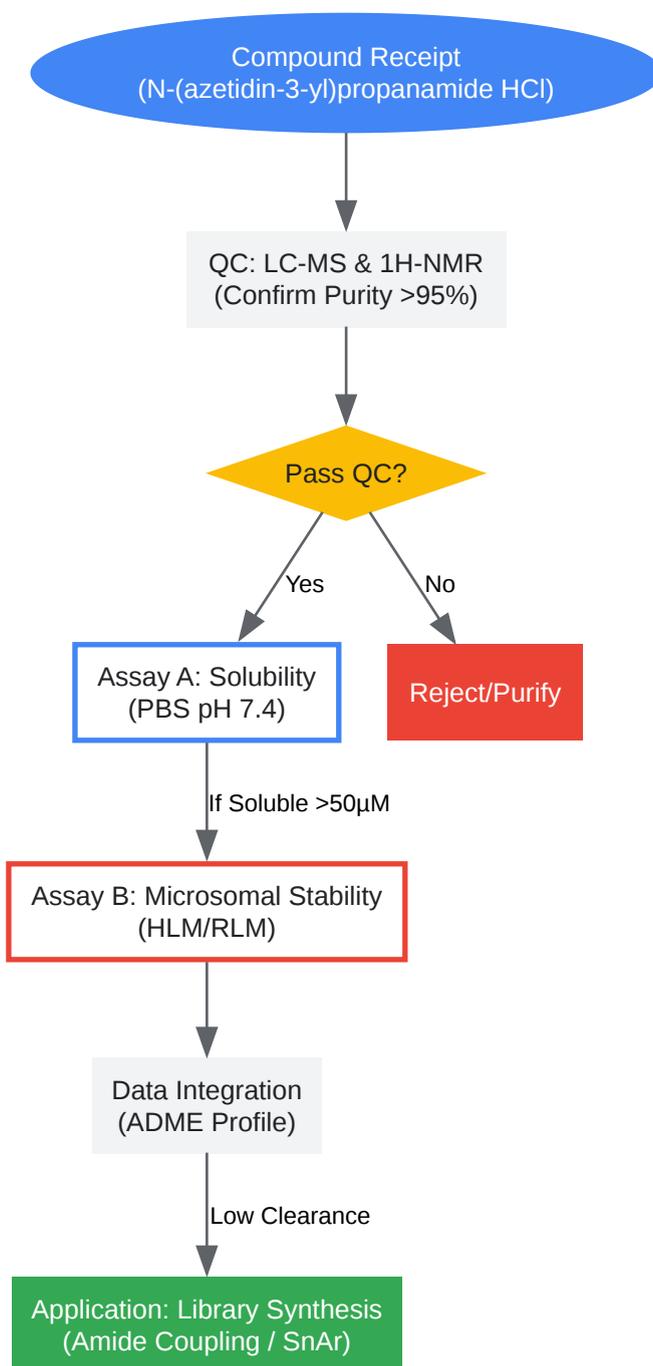
- Reagents:
 - Carboxylic Acid Partner (e.g., Benzoic acid, 1.2 eq).[1]
 - Coupling Agent: HATU (1.2 eq).[1]
 - Base: DIPEA (3.0 eq).[1]

- Solvent: DMF (anhydrous).[1]
- Procedure:
 - Dissolve Acid and HATU in DMF.[1] Stir 5 min for activation.
 - Add N-(azetidin-3-yl)propanamide HCl followed immediately by DIPEA.
 - Shake at Room Temperature for 2 hours.
- Monitoring: Take 5
aliquot, dilute in MeOH, inject on LC-MS.
- Success Metric: >85% conversion to product. If conversion is low, check if the HCl salt was fully neutralized by the base.[1]

Visualizations & Logic

Functional Workflow

The following diagram illustrates the decision matrix for utilizing this scaffold in drug discovery.



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Caption: Workflow for validating N-(azetidin-3-yl)propanamide HCl prior to inclusion in DNA-encoded libraries or fragment screens.

References

- Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist's toolbox: an analysis of reactions used in the pursuit of drug candidates.[1] *Journal of Medicinal Chemistry*, 54(10), 3451-3479.[1] [Link\[1\]](#)
- Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from flatland: increasing saturation as an approach to improving clinical success.[1] *Journal of Medicinal Chemistry*, 52(21), 6752-6756.[1] [Link\[1\]](#)
- Di, L., & Kerns, E. H. (2016). *Drug-like Properties: Concepts, Structure Design and Methods from ADME to Toxicity Optimization*. [1] Academic Press.[1] [Link](#)
- PubChem Compound Summary. (2025). N-(azetidin-3-yl)propanamide (CAS 1365212-31-2). [2][3] National Center for Biotechnology Information.[1] [Link\[1\]](#)

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Sources

- 1. PubChemLite - Azetidin-3-yl propanoate hydrochloride (C6H11NO2) [pubchemlite.lcsb.uni.lu]
- 2. N-(azetidin-3-yl)propanamide_1365212-31-2_해서 화공 [hairuichem.com]
- 3. N-(azetidin-3-yl)propanamide_1365212-31-2_杭州海瑞化工有限公司 [hairuichem.com]
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